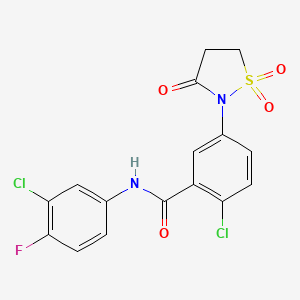

2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

This compound features a benzamide core substituted with a 3-chloro-4-fluorophenyl group and a 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety.

Properties

IUPAC Name |

2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FN2O4S/c17-12-3-2-10(21-15(22)5-6-26(21,24)25)8-11(12)16(23)20-9-1-4-14(19)13(18)7-9/h1-4,7-8H,5-6H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIHZLRBFFDGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, including the introduction of chloro and fluoro substituents, as well as the formation of the thiazolidinone ring. Common synthetic routes may include:

Halogenation: Introduction of chloro and fluoro groups to the benzene ring using reagents such as chlorine gas and fluorine gas under controlled conditions.

Amidation: Formation of the amide bond by reacting an appropriate amine with a carboxylic acid derivative.

Cyclization: Formation of the thiazolidinone ring through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as an anti-cancer agent. Its structure allows it to interact with various biological targets, including:

- Androgen Receptor Modulation: Compounds similar to this benzamide have been studied for their ability to act as selective androgen receptor modulators (SARMs), which are crucial in treating hormone-dependent cancers like prostate cancer .

- Antimicrobial Activity: Preliminary studies indicate that thiazolidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Agrochemical Applications

Research has indicated that compounds with similar structures can serve as effective herbicides and fungicides. The incorporation of chlorine and fluorine atoms enhances the bioactivity of these compounds against various pests and diseases affecting crops .

Biochemical Studies

The compound's interaction with biological systems makes it a valuable tool in biochemical research. It can be used to study:

- Enzyme Inhibition: The thiazolidine ring may inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism and resistance mechanisms .

- Cell Signaling Pathways: Understanding how this compound affects cell signaling can lead to novel therapeutic strategies for diseases related to cell proliferation and apoptosis.

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolidine derivatives and tested their efficacy against prostate cancer cell lines. The results indicated that the compound significantly inhibited cell growth by inducing apoptosis through the modulation of the androgen receptor pathway .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of thiazolidine derivatives against common pathogens. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares a benzamide backbone with analogs such as:

- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Features an indole-carboxamide core with a trifluoromethylphenyl-substituted thiazolidinone. The trifluoromethyl group increases electron-withdrawing effects compared to the target’s chloro-fluorophenyl group .

- 2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide (): Contains a thioxo-thiazolidinone ring and methoxy/propoxy substituents, which may reduce metabolic stability compared to the target’s trioxo group .

Heterocyclic Moieties

- Trioxo-thiazolidine vs. Thiazolidinone/Thioxo-thiazolidinone: The target’s 1,1,3-trioxo group (sulfone/sulfonamide-like) enhances polarity and hydrogen-bonding capacity compared to the thioxo (C=S) or oxo (C=O) groups in analogs .

- Triazolo-oxazine derivatives (–5): These compounds (e.g., EP 3 532 474 B1) replace the thiazolidine ring with triazolo-oxazine, altering ring size and electronic properties. This may impact target selectivity or pharmacokinetics .

Data Table: Key Structural and Physicochemical Comparisons

*LogP values estimated using Molinspiration or similar tools.

Research Implications and Limitations

- Electron-Withdrawing Substituents : The target’s chloro-fluorophenyl group balances lipophilicity and polarity better than analogs with trifluoromethyl or alkoxy groups .

- Heterocyclic Stability : The trioxo-thiazolidine group likely improves metabolic stability over thioxo or oxo analogs, which are prone to enzymatic reduction or oxidation .

- Data Gaps: No biological activity or synthetic yield data are provided in the evidence, limiting functional comparisons.

Biological Activity

The compound 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₃Cl₂F N₂O₃S

- Molecular Weight : 363.24 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical cellular pathways. For instance:

- Anticancer Activity : The compound may disrupt cell signaling pathways, inhibiting the growth of cancer cells.

- Antimicrobial Effects : It can potentially interfere with bacterial cell membranes, leading to antimicrobial activity.

Biological Activity Overview

The biological activities of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can be categorized into several areas:

Case Studies and Research Findings

Several studies have explored the biological effects of thiazolidinone derivatives similar to this compound:

- Glucokinase Activators : Research indicates that thiazolidinone derivatives can act as partial glucokinase activators. One study demonstrated that a related compound showed a favorable balance between potency and safety in regulating glucose homeostasis without inducing hypoglycemia in diabetic models .

- Anticancer Potential : A study focused on thiazolidinone derivatives reported their ability to inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. This highlights the potential use of such compounds in cancer therapy .

- Antimicrobial Activity : Another investigation revealed that thiazolidinone derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting their utility in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.